Amethyst Violet Amethyst Violet Heliotrope B is a biochemical.
Brand Name: Vulcanchem
CAS No.: 3562-38-7
VCID: VC0529832
InChI: InChI=1S/C26H31N4.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30(20-12-10-9-11-13-20)26-19-22(29(7-3)8-4)15-17-24(26)27-23;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1
SMILES: CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-]
Molecular Formula: C26H31ClN4
Molecular Weight: 435 g/mol

Amethyst Violet

CAS No.: 3562-38-7

Cat. No.: VC0529832

Molecular Formula: C26H31ClN4

Molecular Weight: 435 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amethyst Violet - 3562-38-7

Specification

CAS No. 3562-38-7
Molecular Formula C26H31ClN4
Molecular Weight 435 g/mol
IUPAC Name 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Standard InChI InChI=1S/C26H31N4.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30(20-12-10-9-11-13-20)26-19-22(29(7-3)8-4)15-17-24(26)27-23;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1
Standard InChI Key OVYHWGDANKJLIW-UHFFFAOYSA-M
SMILES CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-]
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(CC)CC.[Cl-]
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Amethyst Violet (CAS 3562-38-7) is a chlorinated phenazinium derivative with the systematic name 2-N,2-N,8-N,8-N-tetraethyl-10-phenylphenazin-10-ium-2,8-diamine chloride. Its molecular formula is C26H31ClN4\text{C}_{26}\text{H}_{31}\text{ClN}_4, yielding a molar mass of 435.0 g/mol . The compound is recognized by several synonyms, including Heliotrope B and NSC 5009, reflecting its historical use in industrial and research contexts .

Structural Features

The core structure consists of a phenazinium backbone substituted with:

  • Two ethyl groups at the 2-N and 8-N positions

  • A phenyl group at the 10-position

  • A chloride counterion for charge balance .

This configuration confers planar aromaticity, enabling π-π stacking interactions characteristic of dye molecules. The tetraethyl groups enhance solubility in organic solvents, while the phenyl moiety contributes to steric effects influencing photostability.

Physicochemical Properties

Spectral and Stability Characteristics

While experimental UV-Vis data for Amethyst Violet remains unpublished, analogous phenazinium dyes exhibit strong absorption in the 500–600 nm range due to conjugated π-electron systems . For example, Crystal Violet (a structurally related triarylmethane dye) shows λ<sub>max</sub> at 590 nm in aqueous solution . Amethyst Violet’s stability under varying pH and temperature conditions warrants further study, though its chloride counterion suggests moderate aqueous solubility.

Comparative Analysis with Analogous Dyes

PropertyAmethyst VioletCrystal Violet (Gentian Violet)
Molecular FormulaC<sub>26</sub>H<sub>31</sub>ClN<sub>4</sub>C<sub>25</sub>H<sub>30</sub>ClN<sub>3</sub>
Molar Mass (g/mol)435.0407.98
Primary ApplicationsUnspecified in literatureHistological staining, antimicrobial agent
Chromophore TypePhenaziniumTriarylmethane

Synthesis and Industrial Production

  • Condensation Reactions: Involving aromatic amines and carbonyl compounds under acidic conditions.

  • Oxidative Coupling: Using agents like manganese dioxide to generate conjugated systems .

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